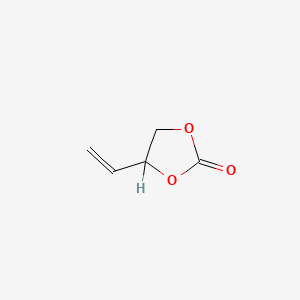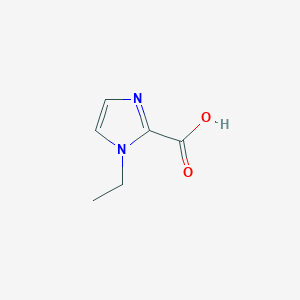
4-Vinyl-1,3-dioxolan-2-on
Übersicht
Beschreibung
4-Vinyl-1,3-dioxolan-2-one (VEC) is a cyclic carbonate . It is also known as Vinyl ethylene carbonate . It is used to synthesize functional polymers .
Synthesis Analysis
VEC can be synthesized from acrolein by reacting with sulfur ylide and CO2 . The ruthenium-catalyzed transfer hydrogenation (TH) of VEC in the presence of 2-propanol forms 1,2-butanediol .Molecular Structure Analysis
The molecular formula of 4-Vinyl-1,3-dioxolan-2-one is C5H6O3 . The molecular weight is 114.10 .Chemical Reactions Analysis
Indolines and indoles undergo selective C-H allylation with VEC in the presence of rhodium (III) catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Vinyl-1,3-dioxolan-2-one are as follows :Wissenschaftliche Forschungsanwendungen
Synthese von funktionellen Polymeren
4-Vinyl-1,3-dioxolan-2-on wird bei der Synthese von funktionellen Polymeren aufgrund seiner chemischen Struktur verwendet, die die Herstellung von Polymeren mit spezifischen Eigenschaften für verschiedene Anwendungen ermöglicht .
Transferhydrierungsreaktionen
Diese Verbindung ist an rutheniumkatalysierten Transferhydrierungs (TH) -Reaktionen beteiligt. In Gegenwart von 2-Propanol bildet sie 1,2-Butandiol, eine wertvolle Chemikalie in industriellen Prozessen .
Asymmetrische Hydroformylierung
this compound dient als racemisches Substrat in der asymmetrischen Hydroformylierung, bei der Katalysatoren in situ aus PtCl2 (Diphosphin) und Zinn (II) -chlorid gebildet werden. Dieser Prozess ist bedeutsam bei der Herstellung von chiralen Verbindungen .
Allylierung von Chinazolinonen
Die Verbindung wird bei der ortho-Allylierung von Chinazolinonen über Mangan-Katalyse verwendet. Diese Methode liefert Allylierungsprodukte mit potenziellen Anwendungen und zeigt eine gute funktionelle Gruppenverträglichkeit und ausgezeichnete E / Z-Selektivität .
Safety and Hazards
Zukünftige Richtungen
4-Vinyl-1,3-dioxolan-2-one has been found to be promising for rechargeable lithium-ion electrochemical cells . It improves low-temperature performance by contributing to the formation of solid/electrolyte interfaces (SEIs) having desired properties . It is believed that, as part of the decomposition process, the compound polymerizes on the surfaces of carbon electrodes .
Wirkmechanismus
- VEC can be synthesized from acrolein by reacting with sulfur ylide and CO₂ .
- The ruthenium-catalyzed transfer hydrogenation (TH) of VEC in the presence of 2-propanol forms 1,2-butanediol .
- In organic synthesis, VEC participates in C-H allylation reactions with indolines and indoles using rhodium (III) catalysts .
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
4-Vinyl-1,3-dioxolan-2-one plays a significant role in various biochemical reactions. It interacts with enzymes such as ruthenium-catalyzed transfer hydrogenation (TH) enzymes, which facilitate the formation of 1,2-butanediol in the presence of 2-propanol . Additionally, it undergoes selective C-H allylation with indolines and indoles in the presence of rhodium (III) catalysts . These interactions highlight the compound’s versatility in biochemical processes, making it a valuable tool for synthesizing functional polymers and other complex molecules.
Cellular Effects
The effects of 4-Vinyl-1,3-dioxolan-2-one on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance low-temperature performance in lithium-ion cells by contributing to the formation of solid electrolyte interphases (SEIs) with desired properties . This indicates its potential impact on cellular processes related to energy storage and metabolism.
Molecular Mechanism
At the molecular level, 4-Vinyl-1,3-dioxolan-2-one exerts its effects through specific binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, such as the ruthenium-catalyzed transfer hydrogenation, where it forms 1,2-butanediol . The compound also undergoes polymerization on the surfaces of carbon electrodes, contributing to the formation of SEIs in lithium-ion cells . These molecular interactions underscore its role in enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Vinyl-1,3-dioxolan-2-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it enhances low-temperature performance in lithium-ion cells, retaining a greater proportion of room-temperature capacity at -20°C compared to cells without the additive . This suggests that the compound’s effects are sustained over time, making it a reliable additive for long-term applications.
Metabolic Pathways
4-Vinyl-1,3-dioxolan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. For example, it is synthesized from acrolein by reacting with sulfur ylide and carbon dioxide . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, highlighting its role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-Vinyl-1,3-dioxolan-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. Its solubility and stability play a crucial role in its localization and accumulation within specific cellular compartments . Understanding these factors is essential for optimizing its use in biochemical applications.
Eigenschaften
IUPAC Name |
4-ethenyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWMSGRKJIOCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883553 | |
| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-96-7 | |
| Record name | Vinylethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolan-2-one, 4-ethenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl ethylene carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)


![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)


![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)



